p-Iodohippuric acid

Description

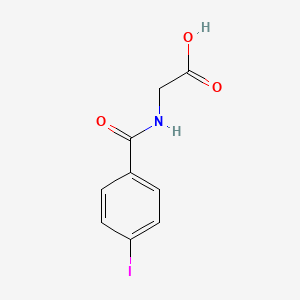

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-iodobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVALMHFCJYLXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204359 | |

| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55790-22-2 | |

| Record name | N-(4-Iodobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55790-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuric acid, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of p-Iodohippuric Acid for Research Applications

Foreword: The Enduring Relevance of a Classic Probe

In the landscape of modern drug discovery and development, the tools we employ to probe biological systems are as critical as the therapeutic candidates themselves. Among these, p-Iodohippuric acid, a seemingly simple N-acylglycine, has maintained its significance as a valuable research tool. Its utility extends from fundamental studies of renal physiology to the practical assessment of drug-drug interactions mediated by renal transporters. This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps but a self-validating system for producing high-quality material for research applications.

Introduction to this compound: A Versatile Tool in Renal Science

This compound (N-(4-iodobenzoyl)glycine) is an iodinated derivative of hippuric acid, the natural product of glycine conjugation with benzoic acid. Its structure, featuring a p-iodobenzoyl moiety, makes it an excellent substrate for renal organic anion transporters (OATs), particularly OAT1 and OAT3.[1][2] This characteristic has cemented its role as a probe substrate in a variety of research contexts:

-

Renal Clearance Studies: The ortho-isomer of iodohippuric acid, o-iodohippurate (OIH), has been historically used to measure effective renal plasma flow (ERPF).[3][4] this compound shares similar transport properties and can be employed in preclinical models to assess renal excretory function.

-

Drug-Drug Interaction (DDI) Studies: As a substrate for OAT1 and OAT3, this compound is an invaluable tool for investigating the potential of new chemical entities (NCEs) to inhibit these transporters.[5][6] Such inhibition can lead to clinically significant DDIs by altering the clearance of co-administered drugs that are also OAT substrates.

-

Transporter Function and Characterization: In academic and industrial research, this compound serves as a reference compound for characterizing the function and substrate specificity of OATs in various in vitro and in vivo systems.

This guide will focus on the chemical synthesis of this compound, providing a robust foundation for its application in these critical research areas.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is a well-established, two-step process that is both efficient and scalable for laboratory purposes. The overall strategy involves:

-

Activation of p-Iodobenzoic Acid: The carboxylic acid group of p-Iodobenzoic acid is converted into a more reactive acyl chloride derivative, p-iodobenzoyl chloride.

-

Acylation of Glycine: The resulting p-iodobenzoyl chloride is then reacted with glycine in an alkaline medium to form the desired this compound via a Schotten-Baumann reaction.[7]

The following sections will provide a detailed exploration of each of these steps, including the underlying chemical principles and practical considerations.

Step 1: Synthesis of p-Iodobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the preparation of p-iodobenzoyl chloride, thionyl chloride (SOCl₂) is the reagent of choice due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion and elimination of sulfur dioxide and a proton yields the final acyl chloride.

Figure 1: Synthesis of p-Iodobenzoyl Chloride from p-Iodobenzoic Acid.

Experimental Considerations:

-

Anhydrous Conditions: Thionyl chloride is highly reactive with water. Therefore, the reaction must be carried out under anhydrous conditions to prevent hydrolysis of the reagent and the product.

-

Excess Reagent: Thionyl chloride is typically used in excess to ensure complete conversion of the carboxylic acid and to serve as a solvent for the reaction.

-

Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude p-iodobenzoyl chloride.

Step 2: Synthesis of this compound via the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the N-acylation of amines using an acyl chloride in the presence of a base.[7] In this step, the amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-iodobenzoyl chloride.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of glycine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to form the amide bond. The base serves to neutralize the hydrochloric acid generated during the reaction and to deprotonate the glycine, increasing its nucleophilicity.

Figure 2: Schotten-Baumann Reaction for the Synthesis of this compound.

Experimental Considerations:

-

pH Control: The reaction is typically carried out in an aqueous solution with a base, such as sodium hydroxide, to maintain an alkaline pH. This ensures that the glycine is in its deprotonated, more nucleophilic form and neutralizes the HCl byproduct.

-

Temperature Control: The reaction is often performed at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the reaction and to minimize hydrolysis of the acyl chloride.

-

Vigorous Stirring: Vigorous stirring is essential to ensure efficient mixing of the two phases (aqueous and organic, if a co-solvent is used) and to promote the reaction at the interface.

-

Acidification: After the reaction is complete, the solution is acidified to precipitate the this compound, which is less soluble in acidic conditions.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of p-Iodobenzoyl Chloride

Materials:

-

p-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, place p-Iodobenzoic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (2.0-3.0 eq).

-

Gently heat the mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude p-iodobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | p-Iodobenzoic Acid | [8] |

| Reagent | Thionyl Chloride | [9] |

| Reaction Time | 2-3 hours | [9] |

| Reaction Temperature | 75-80 °C (Reflux) | [9] |

| Typical Yield | >95% (crude) | [9] |

Table 1: Typical Reaction Parameters for the Synthesis of p-Iodobenzoyl Chloride.

Synthesis of this compound

Materials:

-

p-Iodobenzoyl chloride

-

Glycine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a beaker, dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add p-iodobenzoyl chloride (1.0 eq) portion-wise to the cold glycine solution while maintaining the temperature below 5 °C.

-

Continue stirring the mixture vigorously for 1-2 hours at low temperature.

-

After the reaction is complete, slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

The crude this compound can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Materials | p-Iodobenzoyl Chloride, Glycine | [10] |

| Base | Sodium Hydroxide | [10] |

| Reaction Time | 1-2 hours | [10] |

| Reaction Temperature | 0-5 °C | [10] |

| Acid for Precipitation | Hydrochloric Acid | [10] |

| Typical Yield | 80-90% | [10] |

Table 2: Typical Reaction Parameters for the Synthesis of this compound.

Purification and Characterization

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[11] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, hot water is an effective recrystallization solvent.

Procedure:

-

Dissolve the crude this compound in a minimum amount of boiling water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the crystals in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the glycine moiety, and the amide proton. The integration of these peaks should be consistent with the structure.[12] |

| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (including the carbon attached to the iodine), and the methylene carbon.[13][14] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₈INO₃, MW: 305.07 g/mol ).[3] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches. |

Applications in Research and Drug Development

As a well-characterized probe substrate for renal organic anion transporters, this compound plays a crucial role in modern drug development.

In Vitro Transporter Inhibition Assays

This compound is commonly used as a substrate in cell-based assays to assess the inhibitory potential of NCEs on OAT1 and OAT3. These assays are a regulatory requirement for many new drug candidates to evaluate their DDI risk.[15][16][17]

Figure 3: Workflow for Assessing Drug-Drug Interaction Risk Using this compound.

Preclinical Pharmacokinetic and Pharmacodynamic Studies

In animal models, the administration of this compound can be used to study the in vivo consequences of OAT inhibition by a drug candidate. Changes in the plasma concentration and urinary excretion of this compound can provide valuable information about the extent of transporter inhibition in a physiological setting.

Conclusion

The synthesis of this compound is a robust and accessible process for the research laboratory. By understanding the underlying chemical principles of each synthetic step and adhering to careful experimental technique, researchers can produce high-quality material for a variety of applications. As the field of drug development continues to emphasize the importance of understanding and predicting drug-drug interactions, the role of well-characterized probe substrates like this compound will remain indispensable. This guide provides the necessary technical foundation for its synthesis and application, empowering researchers to confidently utilize this valuable tool in their scientific endeavors.

References

-

Whitmore, F. C.; Woodward, G. E. p-IODOBENZOIC ACID. Org. Synth.1927 , 7, 58. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (NP0000139). [Link]

-

Patil, S. B.; et al. Efficient and Green Protocol for the Synthesis of Hippuric Acid. International Journal of Research in Engineering and Science (IJRES). [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Wikipedia. ortho-Iodohippuric acid. [Link]

-

Grokipedia. ortho-Iodohippuric acid. [Link]

-

Takeda, M.; et al. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. J. Pharmacol. Exp. Ther.2002 , 302(3), 1175-1181. [Link]

-

Hawkins, L.; et al. A rapid quantitative method for the preparation of 123I-iodo-hippuric acid. Eur. J. Nucl. Med.1982 , 7(2), 58-61. [Link]

-

Vormfelde, S. V.; et al. Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. Pflugers Arch.2004 , 448(3), 321-327. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000408 - Hippuric Acid. [Link]

-

Chu, X.; et al. From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. Clin. Pharmacol. Ther.2023 . [Link]

-

ResearchGate. The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride) ?. [Link]

-

Vaidyanathan, G.; et al. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Molecules2018 , 23(10), 2636. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000714). [Link]

-

Rosyidiah, E.; et al. Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. J. Phys.: Conf. Ser.2020 , 1436, 012060. [Link]

-

Maeda, K.; et al. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. J. Pharm. Sci.2014 , 103(6), 1799-1806. [Link]

-

Izzedine, H.; et al. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors. Cancers (Basel)2020 , 12(10), 2847. [Link]

- Google Patents.

-

Shitara, Y.; et al. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions. Drug Metab. Pharmacokinet.2013 , 28(1), 4-13. [Link]

-

PubChem. N-(2-Iodobenzoyl)glycine. [Link]

-

ResearchGate. From Discovery to Translation: Endogenous Substrates of OAT1 and OAT3 as Clinical Biomarkers for Renal Secretory Function. [Link]

- Google Patents.

-

Beula, G. M.; et al. Synthesis of Benzoyl glycine and Anti-bacterial screening. Int. J. Pharm. Chem. Anal.2023 , 10(1), 1-4. [Link]

-

Mathialagan, S.; et al. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry. Clin. Pharmacol. Ther.2023 , 114(6), 1170-1183. [Link]

- Google Patents. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

-

Le Daré, B.; et al. Prevalence of OATP1B-Mediated Drug-Drug Interactions in an Academic Medical Center. Clin. Pharmacol. Ther.2023 . [Link]

-

Osbourn, J. Synthesis of para-Iodobenzoic Acid from Benzene. YouTube, 2015. [Link]

-

Tweedie, D.; et al. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions. AAPS J.2016 , 18(5), 1215-1226. [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

-

Richtlijnendatabase. 131I IODOHIPPURATE. [Link]

- Google Patents.

-

Roca, M.; et al. Validation of the preparation of individual doses of (131)I-sodium o-iodohippurate ((131)I-hippuran). J. Nucl. Med. Technol.2010 , 38(2), 80-84. [Link]

Sources

- 1. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 10. ijsr.net [ijsr.net]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Hippuric acid(495-69-2) 1H NMR [m.chemicalbook.com]

- 13. bmse000408 Hippuric Acid at BMRB [bmrb.io]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000714) [hmdb.ca]

- 15. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quintessential Agent for Renal Function Analysis

An In-Depth Technical Guide to the Core Chemical Properties and Structure of o-Iodohippurate

Ortho-iodohippuric acid, commonly referred to as o-iodohippurate or OIH, stands as a cornerstone in the field of nuclear medicine and renal physiology. It is an organic iodine-containing compound renowned for its application as a radiopharmaceutical tracer for the noninvasive assessment of renal function.[1] Structurally analogous to p-aminohippuric acid (PAH), the gold standard for measuring renal plasma flow, OIH provides a highly efficient means to evaluate effective renal plasma flow (ERPF), renal perfusion, and overall excretory function.[2][3] This guide offers a comprehensive exploration of the chemical structure, physicochemical properties, and the foundational principles that govern the utility of o-iodohippurate in research and clinical diagnostics.

Molecular Structure and Chemical Identity

O-iodohippurate is chemically classified as a benzamide. It is an N-acyl derivative formed from the condensation of 2-iodobenzoic acid with the amino acid glycine.[1] The defining feature of its structure is the iodine atom positioned at the ortho- (or 2-) position of the benzene ring. This specific isomeric placement is crucial for its biological handling by the kidneys.

Table 1: Chemical Identifiers for o-Iodohippurate

| Identifier | Value | Source |

| IUPAC Name | 2-[(2-Iodobenzoyl)amino]acetic acid | [3] |

| Molecular Formula | C₉H₈INO₃ | [1][3] |

| Molecular Weight | 305.07 g/mol | [1][3] |

| CAS Number | 147-58-0 | [3] |

| PubChem CID | 8614 | [3] |

| Synonyms | Ortho-iodohippuric acid, 2-iodohippuric acid, OIH, Hippuran | [1][3] |

The sodium salt form, Sodium o-iodohippurate (C₉H₇INNaO₃), is typically used for preparing aqueous solutions for injection.[4][5]

Physicochemical Properties

The physical and chemical characteristics of o-iodohippurate are fundamental to its formulation as a radiopharmaceutical and its behavior in vivo.

Table 2: Key Physicochemical Properties of o-Iodohippuric Acid

| Property | Value | Significance | Source |

| Appearance | Solid (Dihydrate form) | Relevant for handling and formulation of the non-radioactive compound. | [4] |

| Solubility in Water | ~0.209 mg/mL (predicted) | Moderate solubility influences formulation; the sodium salt is used to enhance aqueous solubility for injections. | [1] |

| pKa (Carboxylic Acid) | 2.65 (predicted) | The acidic nature dictates that at physiological pH (~7.4), the molecule will be deprotonated and exist as the anionic o-iodohippurate, which is critical for its interaction with renal transporters. | [1] |

| Lipophilicity (XLogP3) | 1.0 | Indicates moderate lipophilicity, allowing the compound to easily cross cell membranes. | [1][6] |

| Stability | Stable under recommended storage. Radiopharmaceutical kits have defined shelf lives (e.g., 20-24 hours). | Stability is critical for ensuring the integrity of the product upon administration. Decomposition can be influenced by temperature and self-absorbed radiation.[7][8] | [6][9] |

| Storage | Store at room temperature. Radiolabeled solutions are stored in adequately shielded containers. | Prevents thermal and radiolytic decomposition.[6][10] | [6][11] |

Radiopharmaceutical Aspects: Labeling with Iodine Isotopes

For its use in diagnostic imaging, o-iodohippurate is labeled with a radioactive isotope of iodine. The choice of isotope is a critical determinant of image quality, radiation dosimetry, and clinical utility.

Table 3: Comparison of Common Iodine Radioisotopes for OIH Labeling

| Isotope | Half-Life | Gamma Energy | Characteristics & Rationale |

| Iodine-123 (¹²³I) | 13.2 hours | 159 keV | Preferred for imaging: Short half-life reduces patient radiation dose. Its gamma energy is ideal for modern gamma cameras, producing high-quality functional images with less statistical noise.[1][3] The main limitation is its cyclotron production, which affects availability and cost.[3] |

| Iodine-131 (¹³¹I) | 8.08 days | 364 keV | Historically significant: Was the first isotope used to label OIH.[3] Its long half-life and high-energy gamma rays, along with beta particle emission, result in a higher radiation dose to the patient, making it less ideal for imaging compared to ¹²³I.[3][12] |

| Iodine-125 (¹²⁵I) | 59.4 days | 35 keV | Primarily used in in vitro assays and animal studies due to its long half-life and low-energy gamma emission, which is not suitable for clinical imaging with gamma cameras.[13][14] |

The labeling process involves the substitution of a non-radioactive iodine atom with a radioactive one, a process that must be performed under strict quality control to ensure high radiochemical purity.[15][16]

Renal Handling and Mechanism of Action

The diagnostic power of o-iodohippurate stems from its rapid and efficient clearance by the kidneys, a process that mirrors that of PAH. The renal handling is a two-part mechanism dominated by active transport.[2][6]

-

Glomerular Filtration (~20%): A minor portion of OIH that reaches the kidneys is freely filtered from the blood through the glomeruli into the Bowman's capsule. This is a passive process.[2][6]

-

Active Tubular Secretion (~80%): The majority of OIH is actively secreted from the peritubular capillaries into the tubular fluid by the organic anion transporters (OATs) located in the proximal tubules.[2][6] This active transport is highly efficient, leading to a high renal extraction ratio.

This dual-pathway clearance results in an exceptionally high extraction of OIH from the blood in a single pass through the kidneys, with an extraction ratio approaching 90%.[1] This efficiency makes its clearance rate an excellent measure of Effective Renal Plasma Flow (ERPF).

Table 4: Pharmacokinetic Profile of o-Iodohippurate

| Parameter | Value | Significance | Source |

| Plasma Protein Binding | ~70% (reversible) | The unbound fraction is available for glomerular filtration and tubular secretion. | [6] |

| Erythrocyte Binding | ~30% (loose) | A portion of the agent is associated with red blood cells. | [6] |

| Time to Max. Renal Uptake | 2-5 minutes | Rapid uptake allows for dynamic imaging shortly after injection. | [6][9] |

| Excretion Rate | ~70% excreted in urine within 30 mins (normal function) | Rapid excretion is key to its utility in dynamic studies (renography). | [6] |

| Hepatobiliary Excretion | < 0.4% (normal function); may increase to 5% in severe renal impairment | Minimal liver uptake ensures that the detected signal is specific to the kidneys. | [6][9] |

Quality Control for Radiopharmaceutical Preparations

Ensuring the purity and quality of radiolabeled o-iodohippurate is paramount for accurate diagnostic results and patient safety. Pharmacopeial monographs provide strict specifications.[6][11][17]

Table 5: Critical Quality Control Parameters for Iodohippurate Sodium I-123 Injection

| Parameter | Specification | Rationale | Source |

| Radiochemical Purity | ≥ 97.0% | Ensures that the radioactivity is primarily from the desired compound (OIH). Impurities like free iodide or iodobenzoic acid can alter biodistribution and lead to inaccurate results. | [11][18] |

| Radionuclidic Purity | ≥ 85% as ¹²³I | Confirms that the radioactivity originates from the correct isotope. Contaminating isotopes can interfere with imaging and increase the radiation dose. | [11][18] |

| pH of Solution | 7.0 - 8.5 | An improper pH can affect the stability of the compound and its biological behavior upon injection. | [11][18] |

| Bacterial Endotoxins | ≤ 175/V USP Endotoxin Units/mL | A critical safety measure to prevent pyrogenic reactions in the patient. | [11][18] |

Experimental Protocol: Determination of Radiochemical Purity by Chromatography

A common method for assessing radiochemical purity is chromatography, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][9]

Step-by-Step TLC Methodology (Illustrative)

-

Preparation: A drop of a solution containing potassium iodide and sodium thiosulfate is spotted on a TLC plate to act as a carrier for free iodide.[17]

-

Application: A small, measured volume of the Iodohippurate Sodium I-131 injection is superimposed on the spot and allowed to dry.[17] A non-radioactive standard of o-iodohippuric acid is spotted in a separate lane.

-

Development: The TLC plate is placed in a chromatography tank containing a suitable mobile phase (e.g., a mixture of Toluene, Butanol, Acetic Acid, and Water).[9] The mobile phase travels up the plate via capillary action, separating the components based on their affinity for the stationary and mobile phases.

-

Detection: After development, the plate is dried. The spot from the non-radioactive standard is visualized under UV light. The distribution of radioactivity on the strip is measured using a suitable radiation detector (e.g., a radiochromatogram scanner).

-

Calculation: The radioactivity associated with the o-iodohippurate spot is compared to the total radioactivity on the strip. The result must meet the pharmacopeial limit (e.g., ≥97%).[17]

Conclusion

O-iodohippurate is a meticulously designed molecule whose chemical structure and physicochemical properties are optimized for the assessment of renal function. Its rapid and efficient clearance via both glomerular filtration and active tubular secretion makes it an invaluable tool for measuring effective renal plasma flow. When labeled with appropriate radioisotopes, particularly Iodine-123, it provides high-quality dynamic images of the kidneys, offering critical diagnostic information for a range of renal conditions. The stringent quality control protocols associated with its production ensure that it remains a reliable and safe agent for researchers, scientists, and clinicians in the ongoing efforts to understand and manage renal health and disease.

References

- ortho -Iodohippuric acid - Grokipedia. (n.d.). Grokipedia.

- Technical Support Center: Overcoming Challenges in Iodohippurate Sodium I-123 Data Interpretation. (2025). Benchchem.

- Total and Individual Kidney Function Assessment with Iodine-123 Ortho-iodohippurate. (n.d.).

- The Renal Handling of Iodohippurate Sodium I-123: A Technical Guide. (2025). Benchchem.

- 123I IODOHIPPURATE. (n.d.). Richtlijnendatabase.

- ortho-Iodohippuric acid. (n.d.). In Wikipedia.

- Iodohippurate Sodium I-131. (2025). PubChem.

- Wellman, H. N., et al. (n.d.). Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. PubMed.

- Iodohippurate Sodium. (2025). PubChem.

- Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man. (n.d.). PubMed.

- A QUANTITATIVE ANALYSIS OF THE I-131 SODIUM O-IODOHIPPURATE RENOGRAM IN HYPERTENSIVE PATIENTS. (1964). Journal of Urology, 92, 409-15.

- The In Vitro Stability of [131IJO-lodohippurate. (1979). Journal of Nuclear Medicine, 20, 441-447. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUXzqG89mT2n7GZLRRApNOYQ4tnwbEXtBv9qHuDHIWHkLiiYh2CkFcgmdbTxvDkRT18x9__wfwQte2AJhyaf7L9WiUxr6Vnoqw0RSW_KuNpTy-gSqZZ1RnyUsj5WC80rsWYNX2BYsZdsGyy8ucDPMD

- The in vitro stability of [131I]o-iodohippurate. (n.d.). Semantic Scholar.

- 131I IODOHIPPURATE. (n.d.). Richtlijnendatabase.

- Ortho-Iodohippurate-I 131 Kidney Scanning in Renal Failure. (n.d.). RSNA Journals.

- An assessment of the "radioactive renogram" using O-iodohippurate sodium (Hippuran) labelled with radioactive iodine. (1963). Canadian Medical Association Journal, 88(21), 1055-64.

- IODOHIPPURATE SODIUM. (n.d.). gsrs.

- Iodohippurate sodium 131-I (OIH) clearance in mice bioassay of radiopharmaceuticals. (1971). Proc Soc Exp Biol Med, 137(4), 1343-51.

- Iodohippurate Sodium I 123 Injection. (n.d.). USP Monographs.

- Iodohippurate Sodium I 131 Injection. (n.d.). USP Monographs.

- IODOHIPPURATE SODIUM DIHYDRATE. (n.d.). precisionFDA.

- Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. (2020). ResearchGate.

- Iodohippurate Sodium I 123 Injection. (n.d.).

- Iodohippuric acid I-125. (2025). PubChem.

- Iodohippurate Sodium I 125. (2025). PubChem.

- Letter: The preparation of iodine-123 labelled sodium ortho-iodo hippurate and its clearance by the rat kidneys. (1975). International Journal of Applied Radiation and Isotopes, 26(5), 319-20.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 4. Iodohippurate Sodium | C9H7INNaO3 | CID 23689317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. The in vitro stability of [131I]o-iodohippurate. | Semantic Scholar [semanticscholar.org]

- 9. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 10. researchgate.net [researchgate.net]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsna.org [pubs.rsna.org]

- 14. Iodohippurate Sodium I 125 | C9H7INNaO3 | CID 23677973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.rsna.org [pubs.rsna.org]

- 16. Letter: The preparation of iodine-123 labelled sodium ortho-iodo hippurate and its clearance by the rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ftp.uspbpep.com [ftp.uspbpep.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Renal Tubular Secretion of p-Iodohippuric Acid

This guide provides a detailed examination of the molecular mechanisms governing the renal tubular secretion of p-Iodohippuric acid (OIH). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the transport proteins, energetic drivers, and experimental methodologies central to understanding this critical renal clearance pathway. By elucidating the causality behind experimental designs and grounding all claims in authoritative sources, this guide serves as both a foundational reference and a practical handbook for the field.

Introduction: The Significance of Active Tubular Secretion

The kidneys are paramount in maintaining homeostasis by excreting metabolic waste products, xenobiotics, and a majority of drugs from the body. Beyond glomerular filtration, active tubular secretion in the proximal convoluted tubule (PCT) represents a high-capacity elimination pathway crucial for clearing substances that are protein-bound or inefficiently filtered.[1] This process is mediated by a sophisticated orchestra of membrane transport proteins that shuttle compounds from the peritubular capillaries into the tubular lumen, ultimately for excretion in the urine.[2]

This compound (OIH), and its close, extensively studied analog p-aminohippuric acid (PAH), are archetypal substrates for the organic anion transport system.[3][4] Due to its remarkably efficient extraction from the blood—approximately 90% in a single pass through the kidney—the clearance of PAH is the gold standard for measuring effective renal plasma flow (ERPF).[1][3][5] Understanding the secretion mechanism for OIH and PAH is therefore not only fundamental to renal physiology but also vital for predicting the pharmacokinetics and potential drug-drug interactions (DDIs) of a vast array of anionic drugs, including antibiotics, NSAIDs, and antiviral agents.[6]

The secretion of organic anions like OIH is a vectorial, two-step process involving distinct transport systems at the basolateral (blood-facing) and apical (lumen-facing) membranes of the proximal tubule epithelial cells.[1][3]

The Molecular Machinery of OIH Secretion

The transepithelial movement of OIH is an active process, requiring energy to transport the molecule against its electrochemical gradient from the blood into the urine. This is achieved through the coordinated action of several transporters from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.

Basolateral Uptake: The Gateway from Blood to Cell

The initial and rate-limiting step in OIH secretion is its uptake from the blood into the proximal tubule cell. This is a classic example of tertiary active transport , primarily mediated by Organic Anion Transporter 1 (OAT1/SLC22A6) and, to a lesser extent, Organic Anion Transporter 3 (OAT3/SLC22A8) .[6][7][8]

-

Mechanism of Action: OAT1 and OAT3 are antiporters, or exchangers. They facilitate the influx of one molecule of an organic anion (like OIH) in exchange for the efflux of one molecule of an intracellular dicarboxylate, such as α-ketoglutarate (α-KG) or glutarate.[1][9]

-

The Driving Force: The energy for this "uphill" transport of OIH into the cell is derived from the "downhill" gradient of α-KG, which is maintained at a high intracellular concentration. This α-KG gradient is, in turn, established by the sodium-dicarboxylate cotransporter 3 (NaDC-3) , which uses the inwardly-directed sodium gradient to pull dicarboxylates into the cell. The foundational sodium gradient is actively maintained by the Na+/K+-ATPase pump , which uses ATP to pump Na+ out of the cell.[3][9] This multi-step, energy-coupled system effectively links ATP hydrolysis to the cellular accumulation of organic anions.

Caption: Basolateral uptake of OIH via tertiary active transport.

Apical Efflux: The Exit into the Tubular Lumen

Once accumulated inside the proximal tubule cell, OIH must be extruded across the apical (brush-border) membrane into the tubular fluid. This step is mediated by a different set of transporters, primarily ATP-dependent efflux pumps from the ABC superfamily.

-

Key Transporters: The main proteins implicated in the apical efflux of organic anions are Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) .[10][11][12]

-

Mechanism of Action: Unlike the exchangers at the basolateral membrane, MRP2 and MRP4 are primary active transporters. They directly bind to their substrates (like OIH) and utilize the energy from ATP hydrolysis to pump them out of the cell, even against a significant concentration gradient.[13]

-

Other Potential Contributors: While MRP2 and MRP4 are considered major players, other transporters like NPT1 (SLC17A1) have also been shown to transport PAH and may contribute to the apical secretion process.[14][15][16]

Caption: Apical efflux of OIH via primary active transport.

Integrated Transepithelial Secretion Pathway

The following diagram provides a holistic view of the coordinated transport events that result in the efficient secretion of OIH from the blood into the urine.

Caption: Overview of the OIH transepithelial secretion pathway.

Methodologies for Investigating OIH Transport

Characterizing the interaction of new chemical entities (NCEs) with renal transporters is a regulatory requirement and a critical step in drug development.[17] Various in vitro and ex vivo models are employed to determine if a compound is a substrate or inhibitor of key transporters like OATs and MRPs.

In Vitro Protocol: OAT1 Substrate Assessment in Transfected S2 Cells

This protocol describes a common method to determine if a test compound is transported by a specific transporter, in this case, human OAT1, expressed in a heterologous system. Drosophila S2 cells are advantageous as they are easy to culture, highly transfectable, and lack endogenous transporters that would interfere with the assay.[18][19][20]

Objective: To measure the uptake of a radiolabeled substrate (e.g., [³H]-PAH or an ¹²⁵I-labeled OIH) in S2 cells stably expressing hOAT1 versus control cells.

Methodology:

-

Cell Culture & Seeding:

-

Culture hOAT1-S2 and mock-transfected (control) S2 cells under standard conditions (25°C, no CO₂).[20]

-

Seed 0.5 x 10⁶ cells/well into poly-D-lysine coated 24-well plates and allow them to attach for 24-48 hours.

-

-

Uptake Assay:

-

Aspirate the culture medium from all wells.

-

Wash cells twice with 1 mL of pre-warmed (room temperature) Waymouth's buffer.

-

Add 200 µL of Waymouth's buffer containing the radiolabeled substrate (e.g., 10 µM [³H]-PAH) to each well to initiate the uptake. For inhibition experiments, co-incubate with the test compound or a known inhibitor (e.g., 1 mM Probenecid).

-

Incubate for a predetermined time (e.g., 2 minutes) at room temperature. The short incubation time is critical to measure the initial rate of transport before significant efflux occurs.[21]

-

Terminate the transport by aspirating the substrate solution and immediately washing the cells three times with 1 mL of ice-cold Waymouth's buffer.

-

-

Quantification:

-

Lyse the cells in each well by adding 250 µL of 0.1 M NaOH.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

In a parallel set of wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data (pmol/mg protein/min).

-

-

Data Analysis & Validation:

-

Self-Validation: A valid assay will show significantly higher substrate accumulation in hOAT1-S2 cells compared to mock-S2 cells. This transporter-specific uptake should be significantly reduced in the presence of the inhibitor Probenecid.

-

Interpretation: If a test compound reduces the uptake of the probe substrate, it is an inhibitor. To determine if it is also a substrate, a direct uptake experiment using a labeled version of the test compound would be required.

-

Caption: Experimental workflow for an in vitro OAT1 uptake assay.

Quantitative Data and Kinetic Analysis

To predict in vivo behavior, it is essential to quantify the affinity and capacity of transporters. This is done by determining the Michaelis-Menten kinetic parameters: Kₘ and Vₘₐₓ .[21][22]

-

Kₘ (Michaelis constant): Represents the substrate concentration at which the transport rate is half of its maximum. It is an inverse measure of the transporter's affinity for the substrate; a lower Kₘ indicates a higher affinity.[22]

-

Vₘₐₓ (Maximum velocity): Represents the maximum rate of transport when the transporter is fully saturated with the substrate. It is proportional to the number of active transporter proteins in the membrane.[22]

These parameters are determined by measuring the initial rate of uptake across a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

| Transporter | Substrate | Kₘ Value | Vₘₐₓ Value | Experimental System |

| Human OAT1 | p-Aminohippurate (PAH) | 4–15 µM | Varies with expression level | Heterologous expression systems[1] |

| Rat OAT1 | p-Aminohippurate (PAH) | 14–70 µM | Varies with expression level | Heterologous expression systems[1] |

| Human MRP2 | p-Aminohippurate (PAH) | 2.1–5 mM | Varies with expression level | Membrane Vesicles[12] |

| Human MRP4 | p-Aminohippurate (PAH) | 160 ± 50 µM | Varies with expression level | Membrane Vesicles[12] |

This table summarizes literature-derived kinetic data for PAH, a close analog of OIH. The significant difference in affinity (Kₘ) between the basolateral uptake transporters (OAT1) and the apical efflux transporters (MRP2/4) highlights the high-affinity uptake required to extract the compound from the blood and the subsequent need for efflux, which may be of lower affinity but is driven by ATP.

Conclusion and Implications for Drug Development

The renal tubular secretion of this compound is a highly efficient, multi-step process orchestrated by a specific set of basolateral and apical transporters. The basolateral uptake, mediated by OAT1 and OAT3, functions as a high-affinity system driven by tertiary active transport to accumulate OIH within the proximal tubule cell. Subsequent efflux into the urine is driven by the ATP-dependent pumps MRP2 and MRP4.

A thorough understanding of this pathway is indispensable for modern drug development.

-

Predicting Renal Clearance: The efficiency of this pathway is a major determinant of the renal clearance for many anionic drugs. Kinetic data from in vitro assays are increasingly used in physiologically-based pharmacokinetic (PBPK) models to predict human drug disposition.

-

Drug-Drug Interactions (DDIs): Co-administration of drugs that compete for or inhibit these transporters can lead to clinically significant DDIs. For example, the classic inhibitor probenecid can block OAT-mediated uptake, thereby increasing the systemic exposure and prolonging the half-life of drugs like penicillin.[6]

-

Nephrotoxicity: Accumulation of certain drugs within the proximal tubule cells, resulting from high-affinity uptake by OATs without correspondingly efficient apical efflux, can lead to cellular toxicity and kidney injury.[9]

Future research will continue to refine our understanding of the regulatory networks governing transporter expression and function, address the challenges of developing more predictive in vitro models that better recapitulate the in vivo environment[7][23], and explore the roles of newly discovered transporters in renal drug handling.

References

-

Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. MDPI. [Link]

-

Molecular Physiology of Renal p-Aminohippurate Secretion. Physiology.org. [Link]

-

Research Methods and New Advances in Drug–Drug Interactions Mediated by Renal Transporters. MDPI. [Link]

-

OAT1 - Transporters. Solvo Biotechnology. [Link]

-

Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity. PubMed Central. [Link]

-

PAH clearance - Wikipedia. Wikipedia. [Link]

-

Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. PubMed. [Link]

-

Measurement of glomerular filtration rate and renal blood flow. Deranged Physiology. [Link]

-

How To Measure Renal Plasma Flow (RPF). Renal Fellow Network. [Link]

-

Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. PubMed. [Link]

-

How can Renal Plasma Flow (RPF) be measured?. Dr.Oracle. [Link]

-

Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. PubMed Central. [Link]

-

Movement of p-aminohippurate between lumen and cells of renal tubule. PubMed. [Link]

-

Investigate renal drug transport modalities in vitro with the aProximate™ PTC model. News-Medical.net. [Link]

-

Roles of organic anion transporters (OATs) in renal proximal tubules and their localization. National Institutes of Health. [Link]

-

What is the mechanism of Aminohippurate sodium?. Patsnap Synapse. [Link]

-

Drug Transporter Assays. BioIVT. [Link]

-

p-Aminohippuric acid | C9H10N2O3 | CID 2148. PubChem. [Link]

-

Structure of renal organic anion and cation transporters. American Physiological Society. [Link]

-

Renal Reabsorption and Secretion | Kidney Physiology | Introduction. YouTube. [Link]

-

The MRP4/ABCC4 gene encodes a novel apical organic anion transporter in human kidney proximal tubules: putative efflux pump for urinary cAMP and cGMP. PubMed. [Link]

-

Human organic anion transporter MRP4 (ABCC4) is an efflux pump for the purine end metabolite urate with multiple allosteric substrate binding sites. American Physiological Society Journal. [Link]

-

Organelle Transport in Cultured Drosophila Cells: S2 Cell Line and Primary Neurons. ResearchGate. [Link]

-

In Vitro Characterization of Renal Drug Transporter Activity in Kidney Cancer. PubMed Central. [Link]

-

Up-regulation of Mrp4 expression in kidney of Mrp2-deficient TR- rats. PubMed. [Link]

-

Two apical multidrug transporters, P-gp and MRP2, are differently altered in chronic renal failure. PubMed. [Link]

-

Contribution of multidrug resistance protein 2 (MRP2/ABCC2) to the renal excretion of p-aminohippurate (PAH) and identification of MRP4 (ABCC4) as a novel PAH transporter. PubMed. [Link]

-

Cellosaurus cell line Schneider 2 (CVCL_Z232). Cellosaurus. [Link]

-

Organelle Transport in Cultured Drosophila Cells: S2 Cell Line and Primary Neurons. National Institutes of Health. [Link]

-

P-Aminohippuric Acid Transport at Renal Apical Membrane Mediated by Human Inorganic Phosphate Transporter NPT1. PubMed. [Link]

-

ortho-Iodohippuric acid - Wikipedia. Wikipedia. [Link]

-

Km and Vmax values transferrable between different experimental methods?. ResearchGate. [Link]

-

Drosophila cultured cell lines. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [Link]

-

The renal transport of hippurate and protein-bound solutes. PubMed Central. [Link]

-

The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. PubMed Central. [Link]

-

Renal drug transporters and their significance in drug–drug interactions. PubMed Central. [Link]

-

Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. Frontiers. [Link]

-

Comparative analysis of the single-molecule transport kinetics of OATP1B1 genetic variants. SpringerLink. [Link]

-

Novel method for kinetic analysis applied to transport by the uniporter OCT2. PubMed Central. [Link]

-

Recent advances on uric acid transporters. PubMed Central. [Link]

-

Chemical induction of p-aminohippuric acid transport in renal cortical slices from adult and immature rabbits. PubMed. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 5. PAH clearance - Wikipedia [en.wikipedia.org]

- 6. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]

- 11. The MRP4/ABCC4 gene encodes a novel apical organic anion transporter in human kidney proximal tubules: putative efflux pump for urinary cAMP and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contribution of multidrug resistance protein 2 (MRP2/ABCC2) to the renal excretion of p-aminohippurate (PAH) and identification of MRP4 (ABCC4) as a novel PAH transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Cellosaurus cell line Schneider 2 (CVCL_Z232) [cellosaurus.org]

- 20. Organelle Transport in Cultured Drosophila Cells: S2 Cell Line and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Development of Iodohippurate

This guide provides a comprehensive overview of the discovery, development, and scientific principles of iodohippurate, a cornerstone radiopharmaceutical in the history of renal function assessment. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal factors behind its development, the technical intricacies of its synthesis and application, and its enduring legacy in the field of nuclear medicine.

Chapter 1: The Challenge of Measuring Renal Function: A Historical Perspective

Prior to the mid-20th century, the assessment of renal function was largely reliant on indirect and often imprecise methods. Early investigations, dating back to Richard Bright in 1827, identified proteinuria as a key indicator of kidney disease.[1] The subsequent understanding of renal physiology was advanced by the work of researchers like Alfred Newton Richards in the 1920s, who directly observed glomerular filtration in frog kidneys.[1]

For many years, the primary clinical tools were urinalysis and the measurement of retained waste products in the blood, such as urea and creatinine.[1] The concept of "clearance" as a measure of renal function was a major breakthrough, with the development of endogenous creatinine clearance providing the first widely used quantitative measure of glomerular filtration rate (GFR).[2] However, these methods provided a global assessment of kidney function and lacked the ability to evaluate each kidney individually or to provide dynamic information about renal processes such as blood flow and tubular function. The need for a more sophisticated, non-invasive technique that could offer insights into individual kidney performance and the different phases of renal excretion was a significant driver for innovation.

Chapter 2: The Advent of a Novel Radiopharmaceutical: The Discovery and Synthesis of Iodohippurate

The quest for a more dynamic and kidney-specific diagnostic agent led researchers to explore substances that are actively secreted by the renal tubules. Para-aminohippuric acid (PAH) was already established as the gold standard for measuring effective renal plasma flow (ERPF) due to its efficient extraction from the blood by the kidneys. The logical next step was to develop a radiolabeled analog of PAH that could be tracked externally.

The breakthrough came in 1960 when Manuel Tubis, E. Posnick, and R.A. Nordyke first reported the successful labeling of ortho-iodohippuric acid (OIH) with Iodine-131 (¹³¹I).[3][4] OIH was chosen as a suitable analog of PAH, and for many years, ¹³¹I-OIH was the sole radiopharmaceutical available for renography.[3]

The synthesis of the non-radioactive OIH precursor is a two-step process. First, ortho-iodobenzoic acid is converted to its more reactive acid chloride derivative. This intermediate is then reacted with glycine to form ortho-iodohippuric acid.[5] This stable precursor could then be radiolabeled with a suitable iodine isotope.

Chapter 3: The Scientific Foundation of Iodohippurate's Utility

The remarkable efficacy of radiolabeled iodohippurate as a renal imaging agent is rooted in its physiological handling by the kidneys. Its chemical structure, being analogous to PAH, allows it to be actively transported by the renal tubules.

Mechanism of Renal Clearance

The renal excretion of iodohippurate is a rapid and highly efficient process, involving two primary mechanisms:

-

Glomerular Filtration: Approximately 20% of the iodohippurate that reaches the kidneys is freely filtered by the glomeruli.[6][7][8]

-

Active Tubular Secretion: The majority, around 80%, of iodohippurate is actively secreted by the proximal tubules.[7][8] This process is mediated by organic anion transporters (OATs) located on the basolateral and apical membranes of the tubular cells.[9]

This dual-clearance mechanism results in a very high renal extraction efficiency, with up to 85% of the injected OIH being found in the urine within 30 minutes in individuals with normal kidney function.[3]

Pharmacokinetics and Biodistribution

Following intravenous administration, radiolabeled iodohippurate is rapidly distributed throughout the extracellular fluid. It exhibits reversible binding to plasma proteins, with approximately two-thirds of the compound being protein-bound.[8] The peak renal uptake typically occurs within 2-5 minutes of injection.[7][8] In cases of severe renal impairment, hepatobiliary excretion can increase, though it is normally less than 0.4%.[8]

| Property | Value | Source(s) |

| Primary Route of Elimination | Renal | [3] |

| Glomerular Filtration | ~20% | [6][7][8] |

| Tubular Secretion | ~80% | [7][8] |

| Urinary Excretion (30 min) | ~85% (in normal function) | [3] |

| Peak Renal Uptake | 2-5 minutes | [7][8] |

| Plasma Protein Binding | ~67% | [8] |

| Hepatobiliary Excretion | <0.4% (normal function) | [8] |

Chapter 4: From Tracer to Diagnostic Tool: The Development of the Radioisotope Renogram

The availability of ¹³¹I-iodohippurate paved the way for the development of a new diagnostic procedure: the radioisotope renogram. Pioneered by George V. Taplin, this technique involved placing external gamma detectors over the kidneys to dynamically measure the arrival, uptake, and excretion of the radiotracer.[10][11][12]

The resulting renogram curve is a graphical representation of radioactivity in the kidney over time and is typically divided into three phases:

-

Vascular Phase (Initial Spike): Represents the initial arrival of the radiotracer in the renal vasculature.

-

Secretory/Uptake Phase (Ascending Slope): Reflects the uptake of the tracer from the blood into the renal tubules. The slope of this phase is indicative of renal plasma flow and tubular function.

-

Excretory Phase (Descending Slope): Represents the drainage of the tracer from the kidney into the bladder. A prolonged excretory phase can indicate an obstruction.

The radioisotope renogram provided, for the first time, a non-invasive method to assess individual kidney function, blood flow, and the presence of urinary tract obstructions.

Caption: Workflow of a Radioisotope Renogram Procedure.

Chapter 5: Evolution and Legacy: From ¹³¹I to ¹²³I and the Rise of Technetium Analogs

While ¹³¹I-iodohippurate was revolutionary, the physical properties of ¹³¹I were not ideal for imaging with gamma cameras.[3] Its high-energy gamma rays (364 keV) and beta particle emission resulted in a relatively high radiation dose to the patient and suboptimal image quality.[3]

This led to the introduction of Iodine-123 (¹²³I)-labeled OIH. ¹²³I has a shorter half-life and emits a lower energy gamma ray (159 keV), which is better suited for gamma cameras.[3] This transition significantly improved the quality of renal imaging and reduced the patient's radiation exposure.[5]

| Isotope | Half-life | Principal Gamma Energy | Particle Emission | Imaging Characteristics |

| ¹³¹I | 8.02 days | 364 keV | Beta | High radiation dose, suboptimal for gamma cameras |

| ¹²³I | 13.2 hours | 159 keV | None (Electron Capture) | Lower radiation dose, ideal for gamma cameras |

The 1970s saw the development of Technetium-99m (⁹⁹mTc)-based renal radiopharmaceuticals, such as ⁹⁹mTc-DTPA for measuring GFR and later ⁹⁹mTc-MAG3 for assessing tubular function.[13][14] ⁹⁹mTc offered even better imaging characteristics and was readily available from a generator system. While ⁹⁹mTc-MAG3 has largely replaced iodohippurate in routine clinical practice due to its superior imaging properties, iodohippurate remains a historically significant and well-understood radiopharmaceutical.[14][15]

| Agent | Primary Clearance | Parameter Measured | Extraction Fraction |

| ¹³¹I/¹²³I-OIH | Tubular Secretion & GF | Effective Renal Plasma Flow (ERPF) | High |

| ⁹⁹mTc-DTPA | Glomerular Filtration (GF) | Glomerular Filtration Rate (GFR) | ~20% |

| ⁹⁹mTc-MAG3 | Tubular Secretion | ERPF surrogate | 40-50% |

Chapter 6: Methodologies and Protocols

Protocol 1: Synthesis of Ortho-Iodohippuric Acid (OIH) Precursor

This protocol describes the synthesis of the non-radioactive precursor for radiolabeling, based on the condensation of ortho-iodobenzoic acid with glycine.[5]

Materials:

-

Ortho-iodobenzoic acid

-

Thionyl chloride

-

Glycine

-

Sodium hydroxide solution

-

Anhydrous solvent (e.g., benzene or toluene)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Filtration apparatus

Procedure:

-

Acid Chloride Formation: In a fume hood, gently reflux ortho-iodobenzoic acid with an excess of thionyl chloride in an anhydrous solvent for 2-3 hours. This converts the carboxylic acid to ortho-iodobenzoyl chloride.

-

Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure (e.g., using a rotary evaporator).

-

Condensation with Glycine: Dissolve the crude ortho-iodobenzoyl chloride in a suitable solvent. Separately, dissolve glycine in an aqueous solution of sodium hydroxide.

-

Schotten-Baumann Reaction: Slowly add the ortho-iodobenzoyl chloride solution to the alkaline glycine solution with vigorous stirring, while maintaining a cool temperature (e.g., using an ice bath). Keep the reaction mixture alkaline by adding sodium hydroxide solution as needed.

-

Precipitation: After the addition is complete, continue stirring for 1-2 hours at room temperature. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the ortho-iodohippuric acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ortho-iodohippuric acid.

-

Verification: Confirm the identity and purity of the product using standard analytical techniques (e.g., melting point, NMR, mass spectrometry).

Caption: Synthesis of ortho-Iodohippuric Acid (OIH).

Protocol 2: Radiolabeling of OIH with ¹³¹I (Isotope Exchange Method)

This protocol is based on the principles developed by Tubis and colleagues, utilizing a copper(II)-catalyzed isotope exchange reaction.

Materials:

-

Ortho-iodohippuric acid (OIH)

-

Sodium Iodide [¹³¹I] solution

-

Copper(II) sulfate solution (catalyst)

-

Sterile, pyrogen-free reaction vial

-

Heating block or autoclave

-

pH meter or pH strips

-

Thin-Layer Chromatography (TLC) system for quality control

Procedure:

-

Preparation: In a sterile, pyrogen-free vial, dissolve a known quantity of OIH in a suitable buffer to maintain a slightly acidic to neutral pH (around 5-6).

-

Addition of Catalyst: Add a small, catalytic amount of copper(II) sulfate solution to the vial.

-

Addition of Radioiodine: Carefully add the Sodium Iodide [¹³¹I] solution to the reaction vial.

-

Isotope Exchange Reaction: Seal the vial and heat it at an elevated temperature (e.g., 100-120°C) for a specified period (e.g., 30-60 minutes). The heat facilitates the exchange of the non-radioactive ¹²⁷I on the OIH molecule with the radioactive ¹³¹I from the sodium iodide.

-

Cooling: After the reaction time, allow the vial to cool to room temperature.

-

Quality Control: Determine the radiochemical purity of the final product using TLC. A suitable mobile phase can separate the labeled ¹³¹I-OIH from unreacted free ¹³¹I. The radiochemical purity should typically be >95%.

-

Final Formulation: If necessary, adjust the pH to a physiologically acceptable range (e.g., 7.0-8.5) and perform sterile filtration into a final dispensing vial.

References

- Semin Nucl Med. 2014 Mar;44(2):82-92. doi: 10.1053/j.semnuclmed.2013.10.003. ()

- Fifty Years of Radiopharmaceuticals. Journal of Nuclear Medicine Technology. ()

- The Renal Handling of Iodohippurate Sodium I-123: A Technical Guide. Benchchem. ()

- Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantit

- Radiopharmaceuticals in Renal Imaging: A Comprehensive Review of Current Applications and Future Prospects. ACS Omega. ()

- Fifty Years of Radiopharmaceuticals. Journal of Nuclear Medicine Technology. ()

- Radiopharmaceuticals for renal positron emission tomography imaging. PubMed - NIH. ()

- Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantitative Indices. Journal of Nuclear Medicine. ()

- Comparison of 99mTc-DMSA, 99mTc-DTPA and 99mTc-MAG3 Renal Scintigraphy in the Calculation of Relative Renal Function. Journal of Urological Surgery. ()

- The Current Status of Renal Radiopharmaceuticals. Karger, Basel. ()

- ortho-Iodohippuric acid. Wikipedia. ()

- ortho-Iodohippuric acid. Grokipedia. ()

- 123I IODOHIPPURATE.

- 131I IODOHIPPURATE.

- Preparation and use of I 131 labeled sodium iodohippurate in kidney function tests. Proc Soc Exp Biol Med. 1960 Mar;103:497-8. ()

- The radioisotope renogram: an external test for individual kidney function and upper urinary tract p

- Radioisotope Renography in Renovascular Hypertension. Taylor & Francis Online. ()

- Radioisotope renogram in renal arterial hypertension. PubMed. ()

- The renal transport of hippurate and protein-bound solutes. PMC - NIH. ()

- Breakthrough Discoveries.

- History of creatinine clearance: tribute to a forerunner. PMC - NIH. ()

Sources

- 1. Breakthrough Discoveries - International Society of Nephrology [theisn.org]

- 2. History of creatinine clearance: tribute to a forerunner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 4. Preparation and use of I 131 labeled sodium iodohippurate in kidney function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 8. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 9. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Open Access) The radioisotope renogram: an external test for individual kidney function and upper urinary tract patency. (1956) | George V. Taplin | 216 Citations [scispace.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Radioisotope renogram in renal arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fifty Years of Radiopharmaceuticals | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 14. Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantitative Indices | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantitative Indices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Metabolism and Pharmacokinetics of p-Iodohippuric Acid

A Senior Application Scientist's Synthesis of Core Principles, Field-Proven Methodologies, and Practical Insights for Researchers and Drug Development Professionals.

Foreword: Unraveling the Renal Journey of a Diagnostic Workhorse

Para-iodohippuric acid (p-Iodohippuric acid or OIH), particularly in its radiolabeled forms, has long been a cornerstone in the assessment of renal function, most notably for the measurement of effective renal plasma flow (ERPF). Its rapid and efficient elimination by the kidneys makes it an invaluable tool in both clinical diagnostics and preclinical drug development. Understanding the intricate details of its journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for the accurate interpretation of renal function studies and for leveraging its properties in the evaluation of new chemical entities.

This technical guide moves beyond a mere recitation of facts to provide a deeper, mechanistic understanding of OIH's in vivo behavior. As a senior application scientist, the aim is to bridge the gap between theoretical knowledge and practical application, offering insights into the "why" behind experimental designs and the "how" of robust protocol execution. We will delve into the core metabolic pathways, explore the nuances of its pharmacokinetic profile, and provide detailed methodologies for its study, all while grounding our discussion in authoritative scientific literature.

I. The Biochemical Blueprint: Metabolism and Renal Handling of this compound

The in vivo disposition of this compound is dominated by its rapid and efficient excretion via the renal system. This process is a combination of two key mechanisms: glomerular filtration and active tubular secretion.

A. The Two-Pronged Elimination Pathway: Filtration and Secretion

Upon entering the bloodstream, OIH is transported to the kidneys. A smaller fraction, approximately 20%, is passively filtered through the glomeruli. The majority of OIH, however, is actively secreted from the peritubular capillaries into the tubular lumen by the proximal tubule cells. This active transport is the primary reason for OIH's high renal extraction ratio and its utility in measuring ERPF. In individuals with normal renal function, a remarkable 85% of an intravenously administered dose of OIH can be recovered in the urine within 30 minutes[1].

B. The Gatekeepers: Organic Anion Transporters (OATs)

The active tubular secretion of OIH is mediated by specific protein transporters located on the basolateral membrane of the proximal tubule cells. The key players in this process are the Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). These transporters recognize OIH as a substrate and actively transport it from the blood into the tubular cells, against a concentration gradient.

dot graph "Renal Tubular Secretion of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

}

Caption: Active transport of this compound (OIH) from the blood into the renal proximal tubule cell via OAT1 and OAT3 transporters.C. The Question of Metabolism: Is OIH Metabolized In Vivo?

A crucial aspect of a reliable renal function marker is its metabolic stability. While hippuric acid itself can be formed from the conjugation of benzoic acid and glycine in the liver, intestine, and kidneys[2], the in vivo hydrolysis of the amide bond in this compound to yield p-iodobenzoic acid and glycine appears to be minimal. The rapid and near-complete renal excretion of the intact molecule suggests that it is not a significant substrate for peptidases or carboxypeptidases in the systemic circulation[3][4]. For instance, Carboxypeptidase N (CPN), a plasma enzyme responsible for cleaving C-terminal basic amino acids from peptides, does not have a substrate specificity that would suggest significant hydrolysis of OIH[3][4][5]. This metabolic stability is a key attribute that underpins its utility as a reliable marker for ERPF.

II. The Pharmacokinetic Profile: A Two-Compartment Model

The pharmacokinetic behavior of this compound following intravenous administration is best described by a two-compartment model[3]. This model posits a central compartment, representing the plasma and well-perfused organs, and a peripheral compartment, representing less well-perfused tissues.

dot graph "Two-Compartment Pharmacokinetic Model of OIH" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

}

Caption: A two-compartment model illustrating the distribution and elimination of this compound (OIH) following intravenous administration.Following an intravenous bolus, OIH rapidly distributes from the central to the peripheral compartment. Simultaneously, it is eliminated from the central compartment, primarily through renal excretion. This results in a biphasic plasma concentration-time profile, with an initial rapid distribution phase followed by a slower elimination phase.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of OIH in various species. It is important to note that these values can be influenced by factors such as age, sex, and renal function.

| Species | Health Status | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t1/2) (min) | Reference(s) |

| Human | Healthy | 8.0 - 10.0 | ~0.2 - 0.3 | ~30 | [6] |

| Renal Impairment (Stage 3-4) | 2.95 ± 1.05 | - | - | [7] | |

| Dog | Healthy | 10.49 ± 1.41 | - | - | [8][9] |

| Rat | Healthy | - | - | 6-7 (I-DOX) | [10] |

Note: Data for rats is for iododoxorubicin, a structurally related compound, and may not be directly comparable.

III. Factors Influencing OIH Pharmacokinetics

A. Renal Impairment

As expected for a drug that is almost exclusively eliminated by the kidneys, renal impairment has a profound impact on the pharmacokinetics of OIH. A decrease in glomerular filtration rate (GFR) and/or tubular secretory function leads to a significant reduction in OIH clearance and a prolongation of its elimination half-life[3]. The correlation between GFR and OIH clearance is generally good, though not always perfectly linear, especially in cases of tubular dysfunction[11][12]. In patients with severe renal impairment, non-renal clearance pathways, which are normally negligible, may become more apparent[8].

B. Drug-Drug Interactions

Co-administration of drugs that are also substrates or inhibitors of OAT1 and OAT3 can lead to clinically significant drug-drug interactions by competing for tubular secretion. Probenecid is a classic example of a potent OAT inhibitor that can significantly decrease the renal clearance of OIH and other OAT substrates[13][14]. Other drugs that have been shown to inhibit OAT1 and OAT3 and could potentially interact with OIH include certain non-steroidal anti-inflammatory drugs (NSAIDs), diuretics like furosemide, and some antiviral medications[2][9][12][15][16][17][18]. The clinical significance of these potential interactions depends on the therapeutic window of the co-administered drug and the degree of OAT inhibition.

IV. Experimental Protocols for In Vivo Studies

The following sections provide detailed, field-proven methodologies for the in vivo investigation of this compound metabolism and pharmacokinetics.

A. Radiolabeling of this compound

Radiolabeling of OIH is a critical first step for in vivo studies. The choice of iodine isotope depends on the application, with ¹³¹I being historically common, while ¹²³I and ¹²⁴I offer advantages for imaging with lower radiation exposure[1].

Protocol: Radiolabeling of o-Iodohippuric Acid with ¹²³I (Melt Method)

This protocol is adapted from established methods for the efficient labeling of OIH.

Materials:

-

o-Iodohippuric acid (non-radioactive)

-

[¹²³I]Sodium iodide solution in dilute NaOH

-

Copper (II) sulfate (CuSO₄) solution (catalyst)